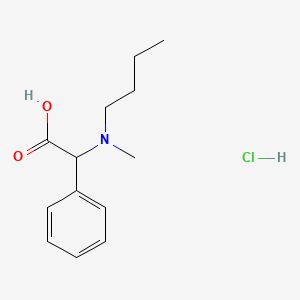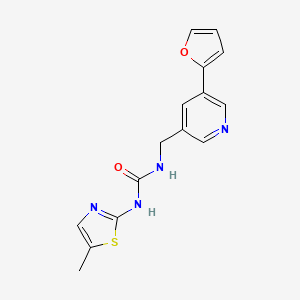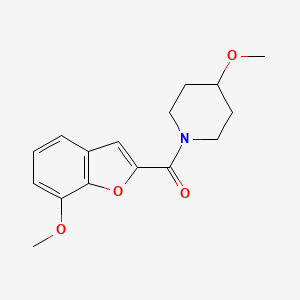
N-(3-acetylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-acetylphenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 76883-63-1 . It has a molecular weight of 275.33 and its IUPAC name is N-(3-acetylphenyl)benzenesulfonamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “N-(3-acetylphenyl)benzenesulfonamide” is 1S/C14H13NO3S/c1-11(16)12-6-5-7-13(10-12)15-19(17,18)14-8-3-2-4-9-14/h2-10,15H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(3-acetylphenyl)benzenesulfonamide” is a solid compound . It has a molecular weight of 275.33 and its IUPAC name is N-(3-acetylphenyl)benzenesulfonamide .Wissenschaftliche Forschungsanwendungen
Anticancer Agent
“N-(3-acetylphenyl)benzenesulfonamide” and its derivatives have been studied for their potential as anticancer agents . They have shown significant inhibitory effects against certain cancer cell lines, such as the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .
Antimicrobial Agent
In addition to their anticancer properties, these compounds have also been explored for their antimicrobial capabilities . The inhibition of certain enzymes present in bacteria can interfere with bacterial growth, making these compounds potential candidates for antimicrobial drugs .
Carbonic Anhydrase IX Inhibitor
Carbonic anhydrase IX (CA IX) is overexpressed in many solid tumors . “N-(3-acetylphenyl)benzenesulfonamide” derivatives have shown excellent enzyme inhibition against CA IX, making them potential therapeutic agents for treating solid tumors .
Proteomics Research
“N-(3-acetylphenyl)benzenesulfonamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions and dynamics .
Apoptosis Inducer
Certain derivatives of “N-(3-acetylphenyl)benzenesulfonamide” have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .
Cellular Uptake Studies
“N-(3-acetylphenyl)benzenesulfonamide” and its derivatives can be used in cellular uptake studies . These studies are essential for understanding how these compounds are absorbed by cells, which can provide valuable information for drug development .
Wirkmechanismus
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, H332 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .
Zukünftige Richtungen
The antibacterial properties of sulfonamides, including “N-(3-acetylphenyl)benzenesulfonamide”, have been studied in depth using molecular docking research . Future research could focus on further understanding the antibacterial activity of these compounds and their potential applications in medicine .
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11(16)12-6-5-7-13(10-12)15-19(17,18)14-8-3-2-4-9-14/h2-10,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNVYECYPGKMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-dimethoxyphenyl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2625451.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2625456.png)
![5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2625457.png)

![Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2625461.png)




![tert-Butyl 6-(aminomethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2625470.png)
![1-ethyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2625471.png)